![molecular formula C13H20N2 B119247 N-[1-(aminométhyl)cyclohexyl]-N-phénylamine CAS No. 143538-87-8](/img/structure/B119247.png)
N-[1-(aminométhyl)cyclohexyl]-N-phénylamine
Vue d'ensemble
Description
N-[1-(aminomethyl)cyclohexyl]-N-phenylamine: is an organic compound with the molecular formula C13H20N2 It is a derivative of aniline, where the aniline nitrogen is bonded to a cyclohexyl group that contains an aminomethyl substituent
Applications De Recherche Scientifique
N-[1-(aminomethyl)cyclohexyl]-N-phenylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug precursor.
Industry: Utilized in the production of polymers and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine typically involves the reaction of aniline with cyclohexylamine in the presence of a suitable catalyst. One common method is the reductive amination of cyclohexanone with aniline using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[1-(aminomethyl)cyclohexyl]-N-phenylamine can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Substitution: Electrophiles like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated amines.
Substitution: Halogenated or nitrated aniline derivatives.
Mécanisme D'action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The aminomethyl group can interact with various molecular targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
N-Cyclohexylaniline: Similar structure but lacks the aminomethyl group.
N-Methylcyclohexylamine: Contains a methyl group instead of an aniline moiety.
Cyclohexylamine: Lacks the aniline ring.
Uniqueness: N-[1-(aminomethyl)cyclohexyl]-N-phenylamine is unique due to the presence of both an aniline ring and a cyclohexyl group with an aminomethyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-13(9-5-2-6-10-13)15-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUPSPJARRNNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585448 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143538-87-8 | |
| Record name | N-[1-(Aminomethyl)cyclohexyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

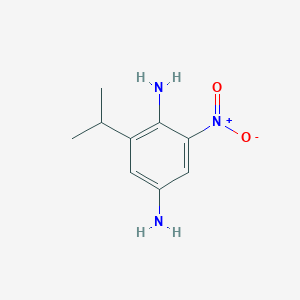
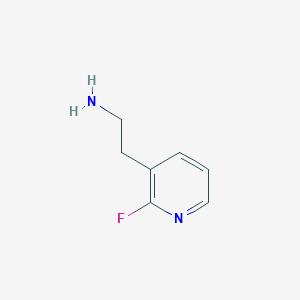
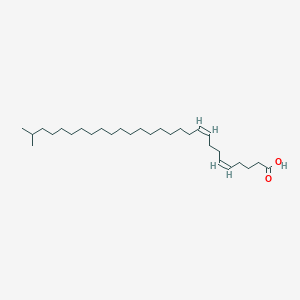

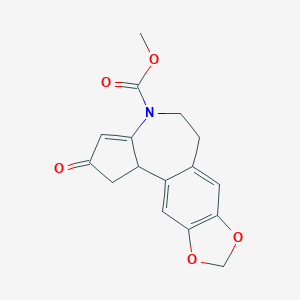

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
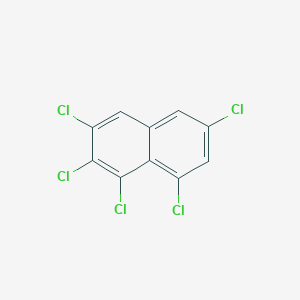
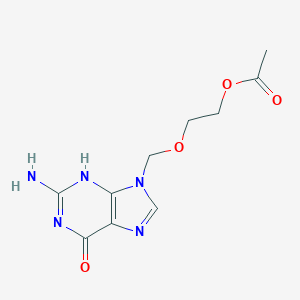
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
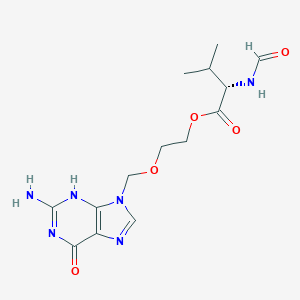

![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
